
Formamide-13C
Overview
Description
Mechanism of Action
Target of Action
Formamide-13C, an amide derived from formic acid, primarily targets RNA metabolism . It interacts with coding and non-coding RNA molecules and their interacting proteins, which play a crucial role in higher-order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .
Mode of Action
This compound acts as an ionic solvent that destabilizes non-covalent bonds . It preferentially weakens RNA-related processes in vivo, probably by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction with its targets leads to changes in RNA metabolism, affecting the synthesis, processing, and function of RNA molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is RNA metabolism . It impacts the synthesis, processing, and function of RNA molecules, leading to downstream effects on cell cycle control, development, and innate immune response . In addition, it has been found to increase R-loop formation and decrease splicing efficiency .
Pharmacokinetics
Stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been shown to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of this compound leads to molecular and cellular effects, primarily impacting RNA metabolism . It weakens RNA-related processes, affecting the synthesis, processing, and function of RNA molecules . This can lead to changes in cell cycle control, development, and innate immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It’s important to note that safety precautions should be taken when handling this compound, as it is classified as a potential carcinogen and reproductive toxin .
Biochemical Analysis
Biochemical Properties
Formamide-13C plays a significant role in biochemical reactions, particularly as a solvent and a denaturant. It interacts with various enzymes, proteins, and other biomolecules, influencing their structure and function. For instance, this compound is known to destabilize nucleic acid duplexes by lowering their melting temperatures, which is crucial in studies involving DNA and RNA . This interaction is primarily due to the ability of this compound to disrupt hydrogen bonds and alter the hydration shell around nucleic acids .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence RNA metabolism by relaxing RNA secondary structures and RNA-protein interactions . This can lead to changes in splicing efficiency and R-loop formation, impacting gene expression and cell cycle regulation . Additionally, this compound can affect DNA stability, further influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids, destabilizing their helical structure and promoting denaturation . This binding interaction is facilitated by the disruption of hydrogen bonds and the alteration of the hydration shell around the nucleic acids . This compound also interacts with proteins, potentially inhibiting or activating enzymes involved in RNA metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness as a denaturant may decrease with prolonged exposure to certain conditions . Studies have shown that this compound can maintain its denaturing properties over extended periods, but its impact on cellular function may vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively destabilize nucleic acids without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of nucleic acids, influencing metabolic flux and metabolite levels . The incorporation of carbon-13 allows for detailed analysis of these pathways using techniques such as 13C metabolic flux analysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within different cellular compartments can affect its localization and accumulation, influencing its biochemical activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, mitochondria, or other organelles can influence its interactions with nucleic acids and proteins, thereby affecting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamide-13C can be synthesized through the formylation of amines using formic acid under solvent-free conditions. This method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction efficiently . Another method involves the hydrogenation of carbodiimides to N,N’-diarylformamidines using palladium hydroxide or Raney nickel as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled carbon dioxide (13CO2) and ammonia (NH3) in a high-pressure reactor. The reaction is carried out at elevated temperatures to ensure complete conversion to this compound .
Chemical Reactions Analysis
Types of Reactions: Formamide-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and ammonia.
Reduction: It can be reduced to methylamine.
Substitution: this compound can participate in substitution reactions to form different amides and nitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like phosphoryl chloride (POCl3) and thionyl chloride (SOCl2) are commonly used.
Major Products:
Oxidation: Formic acid and ammonia.
Reduction: Methylamine.
Substitution: Various amides and nitriles.
Scientific Research Applications
Structural Biology and NMR Spectroscopy
NMR Spectroscopy Applications
Formamide-13C is extensively used in NMR spectroscopy to study molecular structures and dynamics. The incorporation of carbon-13 into biological molecules allows researchers to track metabolic pathways and interactions within biological systems.
- Case Study: A study utilized 13C-NMR spectroscopy to investigate non-planar distortions in amides, providing insights into the geometric configurations around nitrogen atoms in substituted amides. This method revealed 22 different direct dipolar couplings that helped elucidate molecular order and interactions in peptide models .
Synthesis of Labeled DNA Building Blocks
DNA Research Applications
this compound plays a crucial role in the synthesis of atom-specifically labeled DNA building blocks. These labeled nucleotides are essential for studying the structural and dynamic features of DNA through advanced NMR techniques.
- Case Study: Researchers synthesized 13C-modified pyrimidine and purine phosphoramidites that were incorporated into DNA strands. This labeling strategy facilitated resonance assignments in complex DNA structures, allowing for detailed studies on the dynamics of DNA/RNA hybrids .
Pharmaceutical Development
Drug Synthesis
In pharmaceutical chemistry, this compound is used as a synthetic intermediate for developing various drugs. Its isotopic labeling aids in tracking the metabolic pathways of drug candidates.
- Use Case: The compound is employed in the synthesis of labeled pharmaceuticals, enabling researchers to monitor drug metabolism and efficacy through mass spectrometry and NMR analysis .
Agricultural Chemicals
Pesticide and Herbicide Development
this compound is also utilized in the formulation of pesticides and herbicides, where its isotopic labeling helps in understanding the environmental fate and behavior of these chemicals.
- Application Insight: The compound's role as a solvent and reagent in synthesizing agricultural chemicals allows for enhanced studies on their effectiveness and ecological impact .
Prebiotic Chemistry Studies
Astrobiology Applications
Research involving this compound has extended to astrobiology, where it is studied for its potential role in prebiotic chemistry. The compound's presence has been detected in extraterrestrial environments, suggesting its importance in the origins of life.
- Case Study: Observations of this compound in the galactic center indicate its potential as a precursor for biological molecules, supporting theories about the chemical pathways leading to life on Earth .
Data Table: Summary of Applications
Comparison with Similar Compounds
Formamide-13C can be compared with other similar compounds such as:
Formamide-15N: Labeled with nitrogen-15 isotope, used in similar applications but with a focus on nitrogen metabolism.
Dimethylformamide (DMF): A derivative of formamide, used as a solvent in organic synthesis but lacks the isotopic labeling.
Acetamide: Another simple amide, used in organic synthesis but with different reactivity and applications.
This compound stands out due to its carbon-13 labeling, which provides unique advantages in isotopic studies and metabolic research.
Biological Activity
Formamide-13C, a carbon-13 isotopically labeled derivative of formamide, has garnered attention in various biological studies due to its unique properties and applications in molecular biology. This article reviews the biological activity of this compound, focusing on its interactions with RNA metabolism, DNA synthesis, and its potential implications in biochemical research.
Overview of this compound
Formamide (HCONH2) is an amide derived from formic acid, traditionally used as a solvent in biochemical reactions. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in nuclear magnetic resonance (NMR) studies, providing insights into molecular dynamics and interactions.
1. RNA Metabolism
Research indicates that Formamide preferentially targets RNA-related processes in vivo. A study using Schizosaccharomyces pombe demonstrated that formamide weakens RNA metabolism by affecting splicing efficiency and increasing R-loop formation. The deletion of specific genes related to RNA metabolism resulted in heightened sensitivity to formamide, suggesting that it disrupts RNA secondary structures and RNA-protein interactions .
Key Findings:
- Splicing Efficiency: Formamide treatment decreased splicing efficiency in wild-type cells.
- R-loop Formation: A significant increase in R-loop formation was observed, which is indicative of transcriptional interference.
- Mutant Analysis: Identification of 35 formamide-sensitive mutants revealed morphological and cell cycle defects, highlighting new regulatory players in RNA metabolism.
2. DNA Synthesis and Dynamics
This compound has been utilized to synthesize carbon-13 labeled DNA building blocks through solid-phase synthesis. This approach facilitates investigations into the structural and dynamic features of DNA via NMR spectroscopy. For instance, the incorporation of 6-13C-modified pyrimidine and 8-13C purine phosphoramidites into DNA has allowed researchers to study the dynamics of nucleic acids involved in critical processes such as HIV replication .
Applications:
- NMR Spectroscopy: The use of 13C-labeled nucleotides simplifies resonance assignment processes in NMR studies.
- Dynamic Investigations: Studies have shown that the dynamics of DNA structures can be influenced by the presence of specific proteins, such as the HIV-1 nucleocapsid protein.
Case Study 1: RNA Metabolism Disruption
In a study investigating RNA metabolism, researchers found that formamide's interference led to a decrease in splicing efficiency and an increase in R-loop formation. This was quantified through DAPI/calcofluor co-staining techniques, revealing a correlation between formamide treatment and cellular morphology changes .
Parameter | Control | Formamide Treatment |
---|---|---|
Splicing Efficiency | High | Low |
R-loop Formation | Baseline | Increased |
Cell Morphology | Normal | Abnormal |
Case Study 2: NMR Dynamics of DNA
The incorporation of 13C-labeled building blocks into DNA allowed for detailed studies on molecular dynamics. By utilizing relaxation dispersion NMR methods, researchers were able to observe slow exchange processes between different DNA conformations, which are critical for understanding genome stability .
Dynamic Feature | Observed Behavior |
---|---|
Exchange Rate | Up-regulated with NCp7 presence |
Conformational States | Two distinct forms detected |
Properties
IUPAC Name |
aminoformaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583950 | |
Record name | (~13~C)Formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.034 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51284-91-4 | |
Record name | (~13~C)Formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51284-91-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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